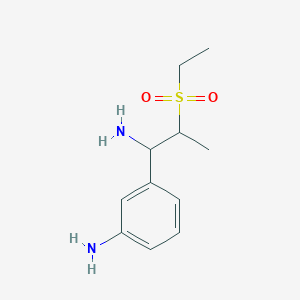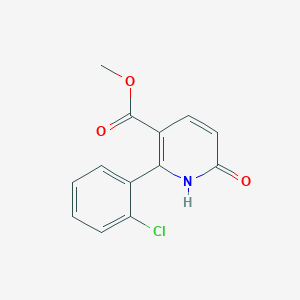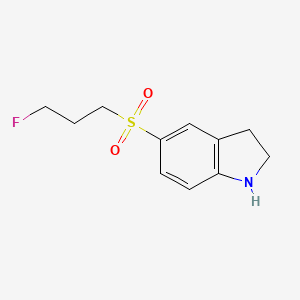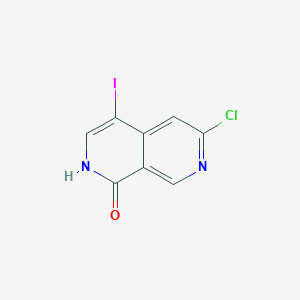
tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a chlorophenyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the pyrrolidine ring to a more saturated structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Imines, nitriles
Reduction: Phenyl derivatives, saturated pyrrolidine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to bind to specific active sites on enzymes, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural properties make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites on enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-fluorophenyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-bromophenyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups. The presence of the chlorophenyl group imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H23ClN2O2 |
|---|---|
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
tert-butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-12(8-18)14(10-19)11-4-6-13(17)7-5-11/h4-7,12,14H,8-10,18H2,1-3H3/t12-,14+/m0/s1 |
Clé InChI |
QBULTDBMDQQNLZ-GXTWGEPZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C2=CC=C(C=C2)Cl)CN |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)


![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)




